![molecular formula C22H27NO3 B214101 1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane](/img/structure/B214101.png)
1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane, commonly known as EPM, is a synthetic compound that has gained significant attention in scientific research due to its diverse applications. EPM is a member of the azepane family and is a potent antagonist of the muscarinic acetylcholine receptor. It has been studied for its potential use in treating various medical conditions, including Alzheimer's disease, depression, and schizophrenia.
Mechanism of Action
EPM is a potent antagonist of the muscarinic acetylcholine receptor. It has been shown to bind to the receptor and prevent the activation of downstream signaling pathways. This results in a reduction in acetylcholine neurotransmission, which can have a variety of effects depending on the specific receptor subtype that is targeted.
Biochemical and Physiological Effects:
EPM has been shown to have a variety of biochemical and physiological effects. It has been shown to improve cognitive function and reduce the accumulation of beta-amyloid in animal models of Alzheimer's disease. EPM has also been shown to have anxiolytic and antidepressant effects, and it has been suggested that it may be useful in treating schizophrenia by modulating dopamine and acetylcholine neurotransmission.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EPM in lab experiments is its potency and specificity. EPM is a potent antagonist of the muscarinic acetylcholine receptor, and it has been shown to have high affinity for specific receptor subtypes. This makes it a useful tool for studying the role of acetylcholine neurotransmission in various physiological and pathological processes. However, one of the limitations of using EPM is its potential toxicity. EPM has been shown to have toxic effects at high doses, and caution should be taken when using it in lab experiments.
Future Directions
There are several future directions for research on EPM. One area of interest is the development of more potent and selective muscarinic receptor antagonists. This could lead to the development of more effective treatments for Alzheimer's disease, depression, and schizophrenia. Another area of interest is the study of the effects of EPM on other neurotransmitter systems, such as the serotonin and dopamine systems. This could help to elucidate the mechanisms underlying the anxiolytic and antidepressant effects of EPM. Finally, there is a need for further research on the toxicity of EPM and its potential side effects, in order to determine the safety of using it in clinical settings.
Synthesis Methods
The synthesis of EPM involves several steps, starting with the reaction of 4-ethoxyphenol with formaldehyde and sodium hydroxide to form 4-ethoxybenzyl alcohol. The alcohol is then reacted with 4-nitrobenzoyl chloride to form 4-ethoxybenzyl 4-nitrobenzoate. The nitro group is then reduced to an amine using hydrogen gas and palladium on carbon. Finally, the amine is reacted with 3-(chloromethyl)benzoic acid to form EPM.
Scientific Research Applications
EPM has been extensively studied for its potential use in treating various medical conditions. One of the most promising applications of EPM is in the treatment of Alzheimer's disease. EPM has been shown to improve cognitive function and reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease. EPM has also been studied for its potential use in treating depression and schizophrenia. EPM has been shown to have anxiolytic and antidepressant effects in animal models, and it has been suggested that it may be useful in treating schizophrenia by modulating dopamine and acetylcholine neurotransmission.
properties
Product Name |
1-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}azepane |
---|---|
Molecular Formula |
C22H27NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
azepan-1-yl-[3-[(4-ethoxyphenoxy)methyl]phenyl]methanone |
InChI |
InChI=1S/C22H27NO3/c1-2-25-20-10-12-21(13-11-20)26-17-18-8-7-9-19(16-18)22(24)23-14-5-3-4-6-15-23/h7-13,16H,2-6,14-15,17H2,1H3 |
InChI Key |
MFUXQBMFODKYNP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=CC(=C2)C(=O)N3CCCCCC3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.